N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide
Description
N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide is a chemical compound belonging to the class of thiazolidinones. This compound is notable for its distinct structure comprising difluoromethoxy and methoxy functional groups. It has garnered attention in various scientific fields, including medicinal chemistry and material science, due to its unique properties.
Properties
IUPAC Name |
N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O5S/c1-18-6-5-12(24(18,20)21)13(19)17-8-9-3-4-10(22-2)11(7-9)23-14(15)16/h3-4,7,12,14H,5-6,8H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEWFGHFZLZBHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(S1(=O)=O)C(=O)NCC2=CC(=C(C=C2)OC)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide typically involves a multi-step process:
Formation of Thiazolidine Ring: : The initial step involves the reaction of a suitable amine with carbon disulfide, followed by reaction with an alkyl halide to form the thiazolidine ring.
Introduction of Methoxy Groups: : The methoxy groups are introduced using methoxy-substituted benzaldehydes in a nucleophilic aromatic substitution reaction.
Introduction of Difluoromethoxy Group: : This step requires the reaction of the intermediate compound with difluoromethoxy precursors, often through a halogenation reaction.
Amide Bond Formation: : The final step involves the formation of the carboxamide bond, typically through a coupling reaction using reagents like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as:
Continuous Flow Chemistry: : Streamlining the synthesis process with continuous flow reactors can enhance yield and reduce production time.
Microwave-Assisted Synthesis: : Utilizing microwave irradiation can significantly accelerate reaction times and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: : Can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: : Reductive conditions can break certain bonds, leading to simpler derivatives.
Substitution: : Nucleophilic or electrophilic substitutions at specific positions of the molecule.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate
Reducing Agents: : Lithium aluminum hydride, sodium borohydride
Substitution Conditions: : Acidic or basic environments with appropriate nucleophiles or electrophiles
Major Products Formed
Oxidation: : Sulfoxide and sulfone derivatives
Reduction: : Reduced forms of the thiazolidine ring
Substitution: : Various substituted derivatives depending on the reactants used
Scientific Research Applications
N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide has several applications in scientific research:
Chemistry: : Used as a building block in the synthesis of complex organic molecules.
Biology: : Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: : Investigated for its potential use in drug design and development, particularly in the context of targeting specific enzymes or receptors.
Industry: : Employed in material science for the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide involves:
Molecular Targets: : Specific enzymes or receptors in biological systems, where it may act as an inhibitor or activator.
Pathways Involved: : Interacts with biochemical pathways related to inflammation, microbial growth, or other biological processes.
Comparison with Similar Compounds
Similar Compounds
N-[[3-(Trifluoromethoxy)-4-methoxyphenyl]methyl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide
N-[[3-(Methoxy)-4-methoxyphenyl]methyl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide
Uniqueness
The uniqueness of N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide lies in its difluoromethoxy functional group, which imparts distinct chemical and biological properties compared to its analogs. This compound's specific structure makes it a versatile tool in various research applications, providing unique advantages over other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
